![molecular formula C15H9N5 B14267863 (5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile CAS No. 140942-11-6](/img/structure/B14267863.png)
(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile is a complex organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a cyano group, a methyl group, and a propanedinitrile moiety attached to a bipyridine core. Bipyridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile typically involves the reaction of 2-methyl-3,4’-bipyridine with suitable reagents to introduce the cyano and propanedinitrile groups. One common method involves the use of cyanogen bromide (BrCN) and malononitrile (CH2(CN)2) under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano or methyl groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted bipyridines with various functional groups.
Aplicaciones Científicas De Investigación
(5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of (5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the cyano and propanedinitrile groups allows the compound to participate in various biochemical pathways, potentially leading to the inhibition of key enzymes or the activation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Milrinone: A bipyridine derivative used as a positive inotropic agent in the treatment of heart failure.
Amrinone: Another bipyridine compound with similar pharmacological properties to milrinone.
Uniqueness
(5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
140942-11-6 |
|---|---|
Fórmula molecular |
C15H9N5 |
Peso molecular |
259.27 g/mol |
Nombre IUPAC |
2-(3-cyano-6-methyl-5-pyridin-4-yl-1H-pyridin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H9N5/c1-10-14(11-2-4-19-5-3-11)6-12(7-16)15(20-10)13(8-17)9-18/h2-6,20H,1H3 |
Clave InChI |
WMKTXIWJYICRHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C(C#N)C#N)N1)C#N)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


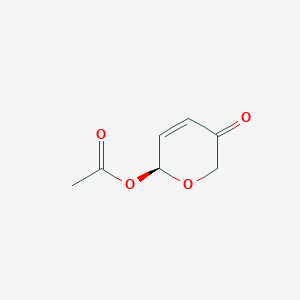
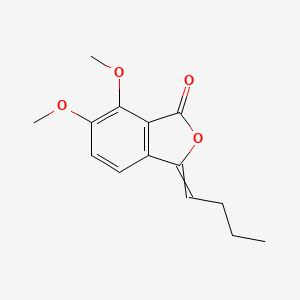
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)

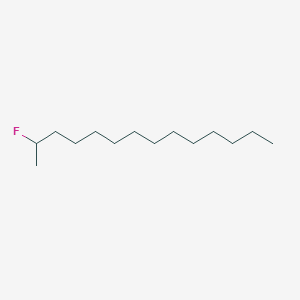
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
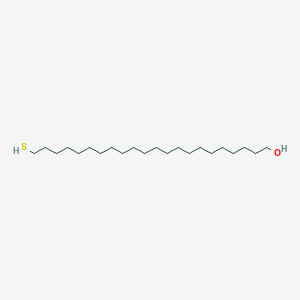
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
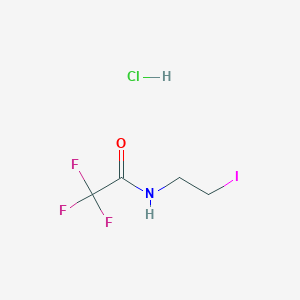
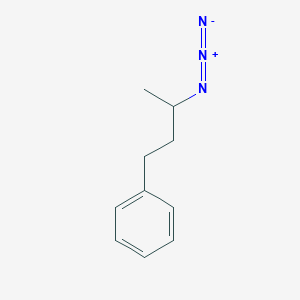
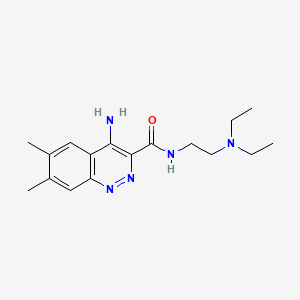
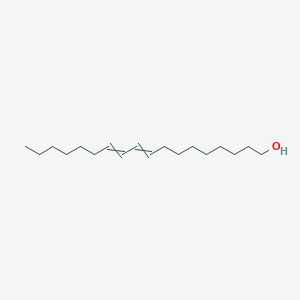
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
